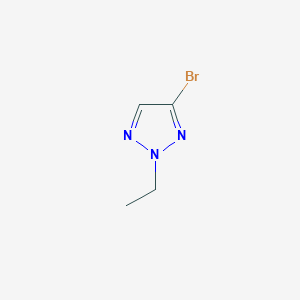

4-bromo-2-ethyl-2H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQVJPJOFGBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248676-97-2 | |

| Record name | 4-bromo-2-ethyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Strategic Synthesis and Rigorous Characterization of 4-bromo-2-ethyl-2H-1,2,3-triazole

An In-depth Technical Guide for Chemical Professionals

Abstract: This guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2-ethyl-2H-1,2,3-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for amide bonds.[1][2] This document details a robust and regioselective synthetic strategy, elucidates the rationale behind key experimental choices, and presents a multi-technique approach for rigorous structural confirmation. The protocols and data interpretation are tailored for researchers, chemists, and professionals in drug development, providing a practical framework for the reliable preparation and validation of this and similar N-2 substituted triazole derivatives.

Introduction: The Significance of the 2H-1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, celebrated for its unique combination of physicochemical properties. It is an aromatic, five-membered heterocycle with a significant dipole moment, remarkable chemical stability, and the capacity to engage in hydrogen bonding as both a donor and acceptor.[1][3] These features have led to the incorporation of 1,2,3-triazoles into numerous approved therapeutic agents, including the antibacterial drug Tazobactam and the anticonvulsant Rufinamide.[1][2]

The synthesis of specifically substituted triazoles, such as the N-2 alkylated isomer, is of paramount importance. The regiochemistry of substitution on the triazole ring profoundly influences the molecule's spatial arrangement and electronic properties, directly impacting its biological activity. The 2-substituted-2H-1,2,3-triazoles are particularly valuable building blocks, yet their synthesis can be challenging due to the potential for forming the isomeric 1-substituted product. This guide focuses on a bromo-directed strategy that ensures high regioselectivity for the desired N-2 ethylated product.[4][5]

Strategic Synthesis of this compound

The synthesis of the target compound is most effectively achieved through a multi-step sequence designed to control regiochemistry at each critical stage. The pathway leverages the formation of a brominated intermediate, which serves to direct the subsequent alkylation to the N-2 position of the triazole ring.

Synthesis Pathway Overview

The logical flow of the synthesis begins with the formation of the core triazole ring, followed by functionalization through bromination, and concludes with the selective introduction of the ethyl group.

Caption: Regioselective synthesis workflow for the target compound.

Rationale of the Synthetic Strategy

The primary challenge in synthesizing N-substituted triazoles is controlling the site of alkylation. Direct alkylation of an NH-triazole typically yields a mixture of N-1 and N-2 isomers. The strategy outlined here overcomes this by leveraging a bromine atom as a removable directing group.

-

Initial Cycloaddition: The synthesis begins with a well-established copper-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide source, such as trimethylsilyl azide, to form the foundational 1H-1,2,3-triazole ring.[4][6] This reaction is highly reliable and provides the core scaffold in excellent yield.

-

Electrophilic Bromination: The unsubstituted triazole is then brominated. Using a mild brominating agent like N-Bromosuccinimide (NBS) selectively installs a bromine atom at the C4 position of the triazole ring.[4]

-

Bromo-Directed N-2 Alkylation: This is the key regioselective step. The presence of the electron-withdrawing bromine atom at the C4 position influences the electronic and steric environment of the adjacent nitrogen atoms. When the resulting 4-bromo-NH-1,2,3-triazole is treated with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF, the alkylation occurs preferentially at the N-2 position.[4][5][7] The bromine atom effectively shields the N-1 position, directing the incoming ethyl group to N-2.

Detailed Experimental Protocol

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8][9]

Step 1: Synthesis of 4-Substituted-1H-1,2,3-triazole

-

This step is substrate-dependent. As a representative example, the procedure follows the copper-catalyzed cycloaddition of a terminal alkyne and trimethylsilyl azide.[4]

-

To a stirred solution of the terminal alkyne (1.0 eq) in a suitable solvent like THF/H₂O, add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).

-

Add trimethylsilyl azide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting alkyne.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-1,2,3-triazole, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 4-Bromo-1H-1,2,3-triazole

-

Dissolve the 1H-1,2,3-triazole intermediate (1.0 eq) in isopropyl acetate.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the 4-bromo-1H-1,2,3-triazole intermediate, typically as a solid.[4]

Step 3: Synthesis of this compound

-

Suspend the 4-bromo-1H-1,2,3-triazole (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate this compound as the major regioisomer.[5]

Structural Elucidation and Characterization

Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic and analytical techniques. Each method provides orthogonal data that, when combined, validates the identity of the target compound.

Analytical Workflow

The characterization process follows a logical sequence, starting with chromatography for purity assessment, followed by spectroscopy for structural confirmation.

Caption: Multi-technique workflow for structural validation.

Spectroscopic and Analytical Data Summary

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| Formula | Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | Monoisotopic Mass | 174.9745 g/mol [10] |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.60 ppm (s, 1H, C5-H of triazole) ~4.45 ppm (q, 2H, -N-CH₂ -CH₃) ~1.55 ppm (t, 3H, -N-CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | ~135 ppm (C5) ~125 ppm (C4-Br) ~50 ppm (-N-CH₂ -CH₃) ~14 ppm (-N-CH₂-CH₃ ) |

| Mass Spec (EI) | m/z | M⁺ peak at ~175 and M+2 peak at ~177 in an approximate 1:1 ratio, characteristic of a single bromine atom.[11] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2980 (C-H stretch) ~1450-1550 (C=N, N=N stretches) Absence of broad N-H stretch (~3100-3300) |

Interpretation of Key Characterization Data

-

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the N-2 substitution. The presence of a single aromatic proton as a singlet confirms the substitution on the triazole ring. The quartet-triplet pattern is the classic signature of an ethyl group attached to a heteroatom. The chemical shift of the methylene quartet (~4.45 ppm) is indicative of its attachment to the electron-withdrawing triazole ring.

-

¹³C NMR: The spectrum should show four distinct carbon signals, corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring. The downfield shift of the carbon attached to bromine (C4) is expected.

-

Mass Spectrometry: The observation of two major peaks in the molecular ion region with a mass difference of two and nearly equal intensity is conclusive evidence for the presence of one bromine atom in the molecule, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling Protocols

The safe handling of the reagents and the final product is of utmost importance.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[8][12] Work should be exclusively conducted inside a certified chemical fume hood.

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin.[13]

-

Ethyl Halides: Are volatile and potentially toxic. Handle with care.

-

DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.

-

-

Product Handling: While specific toxicity data for this compound is not widely available, it should be handled as a potentially hazardous chemical. Avoid all personal contact, including inhalation and skin/eye contact.[8]

-

Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[8] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a logical and field-proven methodology for the regioselective synthesis of this compound. By employing a bromo-directed alkylation strategy, this valuable synthetic building block can be prepared with high purity and predictable regiochemistry. The comprehensive characterization workflow presented ensures the unambiguous structural validation of the final product, providing researchers with a reliable foundation for its use in drug discovery, agrochemicals, and materials science applications. Adherence to the outlined protocols and safety measures will ensure reproducible results and a safe laboratory environment.

References

-

Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

-

Gilchrist, T. L., et al. (1965). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry, 43(7), 2147-2150. [Link]

-

Chanda, A., & Fokin, V. V. (2009). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 11(16), 3750–3753. [Link]

-

Alam, M. A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]

-

Perevalov, A. S., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4788. [Link]

-

Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Archiv der Pharmazie, 352(9), 1900082. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information An Efficient CuI/DBU-Catalyzed One-pot Protocol for Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. [Link]

-

Gao, Y., et al. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry, 296, 116744. [Link]

-

Yuchuan, L., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 42(6), 282-285. [Link]

-

Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032194. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891393. [Link]

-

PubChemLite. (n.d.). 4-bromo-5-(bromomethyl)-2-ethyl-2h-1,2,3-triazole. [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole. [Link]

-

ResearchGate. (2016). Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-2H-1,2,3-triazole. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

IT Medical Team. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. [Link]

-

Bouzroura-Acher, H., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(19), 6245. [Link]

-

ResearchGate. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

-

Ciaffo, G. M., et al. (2020). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 25(23), 5727. [Link]

-

Reddit. (2016, December 13). 1H NMR interpretation of an 1,2,3-triazole. [Link]

-

Docta Complutense. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 4-bromo-5-(bromomethyl)-2-ethyl-2h-1,2,3-triazole (C5H7Br2N3) [pubchemlite.lcsb.uni.lu]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-2-ethyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-bromo-2-ethyl-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopy and detailed analysis of closely related analogs, primarily 4-bromo-2-methyl-2H-1,2,3-triazole, to predict and interpret its spectral features. This document outlines the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, providing a robust framework for the identification and characterization of this compound in a research and development setting. Methodologies for the synthesis and purification of 2-alkyl-4-bromo-2H-1,2,3-triazoles are also discussed, offering a complete workflow from synthesis to structural elucidation.

Introduction: The Significance of Substituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2][3] The introduction of various substituents onto the triazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, represents a versatile building block. The bromine atom at the 4-position serves as a valuable handle for further functionalization through cross-coupling reactions, while the N-2 ethyl group influences its solubility and steric profile.

Accurate and unambiguous structural confirmation is paramount in the development of novel chemical entities. Spectroscopic techniques are the bedrock of this characterization. This guide provides a detailed roadmap for interpreting the spectral data of this compound, ensuring its correct identification and quality assessment.

Synthesis and Purification

The synthesis of 2-substituted 4-bromo-1,2,3-triazoles can be efficiently achieved through the N-alkylation of 4-bromo-1H-1,2,3-triazole. The presence of the bromine atom at the 4-position directs the alkylation to the N-2 position of the triazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of 4-bromo-1H-1,2,3-triazoles.

-

Reaction Setup: To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

This section details the expected spectroscopic data for this compound, with comparative analysis to its close analog, 4-bromo-2-methyl-2H-1,2,3-triazole.[4][5][6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For 2-substituted-2H-1,2,3-triazoles, the symmetry of the molecule leads to the magnetic equivalence of the protons at the 4 and 5 positions of the triazole ring. However, in the case of this compound, the C4 position is substituted with a bromine atom, leaving a single proton at C5.

Expected ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH (Triazole) | 7.5 - 7.8 | Singlet | 1H | N/A |

| CH₂ (Ethyl) | 4.2 - 4.5 | Quartet | 2H | ~7.0 |

| CH₃ (Ethyl) | 1.4 - 1.6 | Triplet | 3H | ~7.0 |

-

C5-H (Triazole): A singlet is expected for the single proton on the triazole ring. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing nature of the triazole ring and the bromine atom.

-

N-CH₂ (Ethyl): The methylene protons of the ethyl group, being adjacent to the nitrogen atom of the triazole ring, will appear as a quartet downfield.

-

CH₃ (Ethyl): The methyl protons of the ethyl group will appear as a triplet upfield.

Comparative Analysis with 4-bromo-2-methyl-2H-1,2,3-triazole:

The ¹H NMR spectrum of the methyl analog shows a singlet for the N-CH₃ protons around 3.9 - 4.2 ppm.[4] For the ethyl analog, this is replaced by the characteristic quartet and triplet of the ethyl group. The chemical shift of the triazole proton (C5-H) is expected to be very similar in both compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4-Br | 120 - 125 |

| C5 | 130 - 135 |

| N-CH₂ | 50 - 55 |

| CH₃ | 14 - 16 |

-

C4-Br and C5: The two carbons of the triazole ring will have distinct signals. The carbon bearing the bromine atom (C4) will be significantly shielded compared to the unsubstituted C5.

-

N-CH₂ and CH₃: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Comparative Analysis with 4-bromo-2-methyl-2H-1,2,3-triazole:

The key difference in the ¹³C NMR spectrum will be the signals for the N-alkyl group. The methyl analog exhibits a single peak for the N-CH₃ carbon in the range of 40-45 ppm.[4] The ethyl analog will instead show two signals corresponding to the methylene and methyl carbons. The chemical shifts of the triazole ring carbons (C4 and C5) are anticipated to be very similar between the two compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₄H₆BrN₃), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion, corresponding to [M]⁺ and [M+2]⁺.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl triazoles involve the loss of the alkyl group and fragmentation of the triazole ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3150 | C-H stretching (triazole ring) |

| 2850 - 3000 | C-H stretching (ethyl group) |

| 1400 - 1600 | C=N and N=N stretching (triazole ring) |

| 1000 - 1200 | C-N stretching |

| 600 - 800 | C-Br stretching |

The IR spectrum will be characterized by the C-H stretching vibrations of the triazole ring and the ethyl group, as well as the characteristic ring stretching vibrations (C=N, N=N) of the triazole core. The C-Br stretch will appear in the fingerprint region.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from the closely related analog, 4-bromo-2-methyl-2H-1,2,3-triazole, and fundamental spectroscopic principles, a comprehensive characterization framework has been established. This guide is intended to be a valuable resource for researchers in the synthesis, identification, and application of this and related triazole derivatives, ensuring a high degree of confidence in their structural assignments.

References

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-2H-1,2,3-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 2H-1,2,3-Triazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

RSYN RESEARCH. (n.d.). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

Al-Nahrain University. (n.d.). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-BroMo-2-Methyl-2H-1,2,3-triazole | 16681-67-7 [chemicalbook.com]

- 6. 4-BroMo-2-Methyl-2H-1,2,3-triazole(16681-67-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | CID 21766411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 16681-67-7: 4-bromo-2-methyl-2H-1,2,3-triazole [cymitquimica.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of 4-bromo-2-ethyl-2H-1,2,3-triazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the methodologies for the structural elucidation of 4-bromo-2-ethyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a significant scaffold in pharmaceutical sciences, known for its role in creating bioactive molecules.[1][2] This document details the practical and theoretical aspects of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy as applied to this specific molecule. It is designed for researchers, scientists, and professionals in drug development, offering field-proven insights and self-validating protocols to ensure accurate and reproducible characterization.

Introduction to this compound

The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone in the synthesis of pharmaceuticals and functional materials.[3][4] Its derivatives are known for a wide range of biological activities. The introduction of a bromine atom and an ethyl group, as in this compound, creates a unique chemical entity with specific physicochemical properties that can be precisely characterized through modern analytical techniques. Accurate structural confirmation is the bedrock of any further investigation into its biological activity or application in materials science. This guide will walk through the necessary steps for unambiguous identification using mass spectrometry and NMR spectroscopy.

The overall analytical workflow for the characterization of this compound is a systematic process beginning with high-resolution mass spectrometry to determine the elemental composition, followed by a suite of NMR experiments to map the molecular structure.

Caption: Overall analytical workflow for structural confirmation.

Mass Spectrometry Analysis

Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of a novel compound. For halogenated compounds like this compound, it provides unmistakable evidence of the presence of bromine through its characteristic isotopic pattern.

Theoretical Mass and Isotopic Pattern

The molecular formula for this compound is C₄H₆BrN₃. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a distinctive M+2 peak in the mass spectrum.[5][6] This pattern is a critical diagnostic tool.

| Property | Value |

| Molecular Formula | C₄H₆BrN₃ |

| Monoisotopic Mass (M) | 174.9799 Da (for ⁷⁹Br) |

| M+2 Peak | 176.9779 Da (for ⁸¹Br) |

| Isotopic Ratio (M:M+2) | ~1:1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar triazole compounds, minimizing in-source fragmentation and preserving the molecular ion.[7][8] A Time-of-Flight (TOF) analyzer provides the high mass accuracy required to confirm the elemental composition.[9]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.[10] Ensure no particulate matter is present.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode. The triazole nitrogens are readily protonated to form [M+H]⁺.

-

Mass Analyzer Settings:

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Set to 3.5 - 4.5 kV.

-

Source Temperature: Maintain at 100-120 °C.

-

Data Acquisition: Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (< 5 ppm).

-

Expected Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing structural information. The fragmentation of 1,2,3-triazoles is highly dependent on their substituents.[11] Common fragmentation pathways involve the loss of stable neutral molecules.[12][13]

Key Predicted Fragmentations for [C₄H₆BrN₃+H]⁺:

-

Loss of N₂: A characteristic fragmentation of the triazole ring, leading to an [M+H-28]⁺ ion.

-

Loss of Ethylene (C₂H₄): Cleavage of the ethyl group, resulting in an [M+H-28]⁺ ion. This is isobaric with the loss of N₂, requiring high-resolution MS to distinguish.

-

Loss of the Ethyl Radical (•C₂H₅): Leading to an [M+H-29]⁺ ion.

-

Cleavage of the Triazole Ring: Other ring cleavages can occur, often initiated by the loss of N₂.[11]

Caption: Predicted MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of a molecule. A combination of 1D and 2D experiments is essential for the complete assignment of all proton and carbon signals.

NMR Sample Preparation Protocol

Rationale: The choice of solvent is critical. It must dissolve the sample and be deuterated to avoid obscuring sample signals.[14] Chloroform-d (CDCl₃) is a common first choice for many organic molecules. The concentration must be sufficient for acquiring ¹³C and 2D spectra in a reasonable time.[15][16]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-15 mg of this compound for a comprehensive study including ¹³C and 2D NMR. For routine ¹H NMR, 5 mg is often sufficient.[15]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[15]

-

Transfer: Once fully dissolved, transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.

-

Standard: Tetramethylsilane (TMS) is often present in commercial deuterated solvents as an internal standard (δ 0.00 ppm). If not, it can be added.

1D NMR Analysis: ¹H and ¹³C Spectra

The simplicity of the this compound structure leads to a clean and easily interpretable 1D NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Triazole Proton (H-5): Expected as a singlet around δ 7.5-8.0 ppm. The exact shift is influenced by the electronic effects of the bromine and the N-ethyl group. In similar published triazoles, this proton appears in the δ 7.6-9.3 ppm range.[17]

-

Ethyl Group (CH₂): A quartet around δ 4.2-4.6 ppm, coupled to the CH₃ protons.

-

Ethyl Group (CH₃): A triplet around δ 1.4-1.6 ppm, coupled to the CH₂ protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

Triazole Carbon (C-5): Expected around δ 130-135 ppm.

-

Triazole Carbon (C-4): Attached to bromine, its signal will be significantly downfield, likely in the δ 115-125 ppm range.

-

Ethyl Group (CH₂): Expected around δ 50-55 ppm.

-

Ethyl Group (CH₃): Expected around δ 13-16 ppm.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H-5 | 7.5 - 8.0 | Singlet (s) | |

| C-5 | 130 - 135 | ||

| C-4 | 115 - 125 | ||

| -CH₂- | 4.2 - 4.6 | 50 - 55 | Quartet (q) |

| -CH₃ | 1.4 - 1.6 | 13 - 16 | Triplet (t) |

2D NMR Analysis: COSY and HSQC

While the 1D spectra may seem straightforward, 2D NMR provides irrefutable proof of the assignments.[18][19]

Rationale:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. It will show a clear correlation between the ethyl CH₂ and CH₃ protons.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation).[20] This experiment unambiguously links the proton signals to their corresponding carbon signals.

Expected Correlations:

-

COSY: A cross-peak will be observed between the quartet at δ ~4.4 ppm and the triplet at δ ~1.5 ppm. The triazole singlet at δ ~7.8 ppm will show no correlations.

-

HSQC:

-

Correlation between the ¹H singlet (δ ~7.8 ppm) and the ¹³C signal of C-5 (δ ~132 ppm).

-

Correlation between the ¹H quartet (δ ~4.4 ppm) and the ¹³C signal of the CH₂ (δ ~52 ppm).

-

Correlation between the ¹H triplet (δ ~1.5 ppm) and the ¹³C signal of the CH₃ (δ ~14 ppm).

-

The C-4 carbon, being quaternary and attached to bromine, will not show a correlation in the HSQC spectrum.

-

Caption: Predicted 2D NMR (COSY & HSQC) correlations.

Integrated Spectroscopic Analysis

The power of this analytical approach lies in the integration of data from multiple techniques.

-

HRMS confirms the elemental formula C₄H₆BrN₃ with high accuracy. The ~1:1 M to M+2 isotopic pattern unequivocally proves the presence of a single bromine atom.

-

¹H NMR identifies three distinct proton environments: a singlet for the aromatic triazole proton and a quartet-triplet system characteristic of an ethyl group. Integration confirms the 1:2:3 proton ratio.

-

¹³C NMR shows four carbon signals, consistent with the molecular formula.

-

COSY validates the connectivity within the ethyl group.

-

HSQC links the proton signals to their respective carbon atoms, confirming the C-H framework of the molecule.

Together, these data points leave no ambiguity in the structural assignment of this compound.

Conclusion

The structural characterization of novel compounds is a critical, non-negotiable step in chemical and pharmaceutical research. This guide has outlined a robust, multi-technique approach for the unambiguous identification of this compound. By systematically applying high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their target molecule, establishing a solid foundation for all subsequent studies. The causality-driven protocols and interpretive guides provided herein are designed to be both educational and practically applicable in a modern research laboratory.

References

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

Docta Complutense. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved from [Link]

-

Jadhav, S. L. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728. Retrieved from [Link]

-

PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (2015). Mass spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubMed Central. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

UCLA Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. Retrieved from [Link]

-

NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Studies on DNA/HSA binding properties of new triazole-based imine functionalized derivatives using spectroscopic and computational methods. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 17. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives | MDPI [mdpi.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. researchgate.net [researchgate.net]

- 20. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

A Technical Guide to 4-bromo-2-ethyl-2H-1,2,3-triazole: A Versatile Building Block in Medicinal Chemistry

Abstract

The 1,2,3-triazole motif is a cornerstone in modern drug discovery, valued for its exceptional chemical stability, unique electronic properties, and ability to engage in biological interactions.[1][2] This guide focuses on a key derivative, 4-bromo-2-ethyl-2H-1,2,3-triazole, a compound engineered for synthetic versatility. We will explore its physicochemical properties, regioselective synthesis, and chemical reactivity, with a particular focus on its role as a strategic building block for creating complex molecular architectures. This document serves as a technical resource for researchers and scientists in organic synthesis and pharmaceutical development, providing both foundational knowledge and practical, field-proven insights into its application.

Introduction: The Significance of the 2,4-Disubstituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is an aromatic heterocycle that has become a privileged scaffold in medicinal chemistry.[3][4] Its value stems from its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds, enhancing properties like solubility and target binding.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made 1,4-disubstituted triazoles widely accessible, the synthesis of other regioisomers, such as the 2,4-disubstituted pattern found in this compound, requires distinct synthetic strategies.

The title compound is of particular interest for two primary reasons:

-

The N2-ethyl group: Alkylation at the N2 position of the triazole ring significantly influences the molecule's steric and electronic profile, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

-

The C4-bromo substituent: The bromine atom is not merely a placeholder; it is a versatile synthetic "handle." It activates the molecule for a wide array of subsequent cross-coupling reactions, allowing for the strategic introduction of diverse functional groups and the construction of complex, poly-substituted triazoles.[5]

This guide provides an in-depth examination of this powerful synthetic intermediate.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values, derived from computational predictions and data from analogous structures, provide a baseline for its behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃ | [6] |

| Molecular Weight | 176.02 g/mol | Calculated |

| Monoisotopic Mass | 174.9745 Da | [6] |

| IUPAC Name | 4-bromo-2-ethyl-1,2,3-triazole | [6] |

| InChIKey | PUVQVJPJOFGBFT-UHFFFAOYSA-N | [6] |

| SMILES | CCN1N=CC(=N1)Br | [6] |

| Predicted XlogP | 1.6 | [6] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | N/A |

Synthesis and Chemical Reactivity

The utility of this compound is fundamentally linked to its synthesis and subsequent reactivity. The strategic placement of the ethyl and bromo groups is a testament to the precise control achievable in modern organic synthesis.

Regioselective Synthesis: Bromo-Directed N2-Alkylation

The synthesis of 2-substituted 1,2,3-triazoles from their NH-precursors can be challenging due to competing alkylation at the N1 and N2 positions. However, research has demonstrated that the presence of a bromine atom at the C4 position effectively directs alkylation to the N2 position.[5] This bromo-directed strategy is the most efficient route to obtaining this compound.

The reaction proceeds by treating 4-bromo-NH-1,2,3-triazole with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[5] Optimization studies have shown that conducting the reaction at controlled, often sub-ambient, temperatures can further enhance the regioselectivity, yielding the desired N2-alkylated product with high purity.[5]

Caption: Reactivity pathways for synthetic diversification.

Experimental Protocols & Characterization

The following protocols are provided as illustrative examples grounded in established methodologies for similar compounds. [5]Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol: Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-NH-1,2,3-triazole (1.0 eq).

-

Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) followed by powdered anhydrous K₂CO₃ (1.5 eq).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Suzuki Cross-Coupling with Phenylboronic Acid

-

Setup: In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagents: Add a suitable solvent (e.g., a 2:1 mixture of DME and water) and a base (e.g., 2M aqueous Na₂CO₃, 2.0 eq).

-

Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Spectroscopic Characterization

-

¹H NMR: Expect signals corresponding to the ethyl group protons: a triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.4-4.6 ppm (CH₂). A singlet for the C5-H of the triazole ring is expected around 7.5-7.8 ppm.

-

¹³C NMR: The triazole ring carbons will appear in the aromatic region (approx. 120-140 ppm). Signals for the ethyl group carbons will be in the aliphatic region.

-

Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion, which will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). [7]

Applications in Drug Development

The 1,2,3-triazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates. [8][9][10]this compound serves as a strategic intermediate for accessing novel chemical space in several therapeutic areas:

-

Oncology: Triazole derivatives are being investigated as inhibitors of kinases, tubulin polymerization, and other cancer-related targets. [9]* Infectious Diseases: The scaffold is present in many antifungal, antiviral, and antibacterial agents. [11]* Inflammatory Conditions: Triazole-containing compounds have shown promise as anti-inflammatory agents. [2][9] The ability to use this building block in Suzuki and other coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 4-bromo-2-methyl-2H-1,2,3-triazole and 4-bromo-2H-1,2,3-triazole provide essential guidance. [12][13] GHS Hazard Statements for Analogs:

-

H302: Harmful if swallowed. [12][13]* H315: Causes skin irritation. [12][13]* H319: Causes serious eye irritation. [12][13]* H335: May cause respiratory irritation. [12][13] Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [14]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. [14]* Spill & Exposure: In case of skin contact, wash immediately with soap and water. [14]For eye contact, rinse cautiously with water for several minutes. [14][15]In case of a spill, clean up immediately using appropriate procedures to avoid generating dust or aerosols. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Apollo Scientific. (2023, July 7).

- PubChem. (n.d.). 4-bromo-5-cyclopropyl-2-ethyl-2H-1,2,3-triazole.

- PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole.

- Sigma-Aldrich. (2025, November 6).

- Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.

- PubChem. (n.d.). 4-Bromo-2-methyl-2H-1,2,3-triazole.

- El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES. HETEROCYCLES, 104(9), 1601-1613.

- PubChemLite. (n.d.). This compound.

-

BLD Pharm. (n.d.). 4-Bromo-2-ethyl-2H-benzo[d]t[12][14][16]riazole. Retrieved from BLD Pharm.

- Fisher Scientific. (2023, September 5). 4-(Bromomethyl)

- ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles.

- National Institutes of Health. (n.d.).

- Asian Journal of Green Chemistry. (n.d.). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.

- Wikipedia. (n.d.). 1,2,3-Triazole.

- BLDpharm. (n.d.). 4-Bromo-2H-1,2,3-triazole.

- African Journal of Biomedical Research. (2025, January 2). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects.

- ResearchGate. (2025, August 6). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines).

- Frontiers in Chemistry. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- PubMed Central. (n.d.).

- ResearchGate. (2025, November 25). Reactivity of 4-Bromoacetyl-1,2,3-triazoles towards Amines and Phenols: Synthesis and Antimicrobial Activity of Novel Heterocycles.

- PubMed Central. (n.d.).

- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Apollo Scientific. (n.d.). 4-Bromo-2H-1,2,3-triazole.

- Royal Society of Chemistry. (2025, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- PubMed Central. (n.d.).

- ACS Omega. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.

- Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)

- Benchchem. (n.d.). 4-Bromo-2-methyl-2H-1,2,3-triazole.

Sources

- 1. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2H-1,2,3-triazole | C2H2BrN3 | CID 18425880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | CID 21766411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. 4-bromo-5-cyclopropyl-2-ethyl-2H-1,2,3-triazole | C7H10BrN3 | CID 172993145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Regioselective Synthesis of 2-Ethyl-4-bromo-2H-1,2,3-triazole: A Technical Guide

Introduction: The Significance of 2,4-Disubstituted-2H-1,2,3-triazoles

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique combination of chemical stability, dipolar character, and hydrogen bonding capabilities.[1] Among the various isomeric forms, 2,4-disubstituted-2H-1,2,3-triazoles have garnered significant attention as key intermediates in the synthesis of biologically active compounds.[2] The precise control of substituent placement on the triazole ring is paramount, as different regioisomers can exhibit markedly different biological activities and physical properties. This guide provides an in-depth technical overview of a robust and regioselective method for the synthesis of a specific and valuable building block: 2-ethyl-4-bromo-2H-1,2,3-triazole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a rationale for the chosen synthetic strategy, an exploration of the underlying mechanistic principles, and detailed experimental protocols to ensure reproducible and successful outcomes.

Strategic Approach: Leveraging Steric Hindrance for N-2 Selectivity

The direct alkylation of NH-1,2,3-triazoles often presents a significant challenge in regioselectivity, typically yielding a mixture of N-1 and N-2 substituted products.[3] To overcome this, a strategic approach is to utilize a directing group on the triazole ring that favors alkylation at a specific nitrogen atom. In the synthesis of 2-ethyl-4-bromo-2H-1,2,3-triazole, the bromine atom at the 4-position serves as a crucial steric directing group.[4] The bulkiness of the bromine atom creates a sterically hindered environment around the N-1 and N-3 positions of the triazole ring. Consequently, the less sterically encumbered N-2 position becomes the preferred site for electrophilic attack by the incoming ethyl group. This bromo-directed alkylation strategy provides a reliable and efficient pathway to the desired 2,4-disubstituted regioisomer.[4]

The overall synthetic strategy is a two-step process, beginning with the synthesis of the key intermediate, 4-bromo-1H-1,2,3-triazole, followed by its regioselective N-2 ethylation.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1H-1,2,3-triazole

The synthesis of the starting material, 4-bromo-1H-1,2,3-triazole, is a critical first step. A common and effective method involves the direct bromination of 1H-1,2,3-triazole.

Experimental Protocol: Synthesis of 4-Bromo-1H-1,2,3-triazole

Materials:

-

1H-1,2,3-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-1H-1,2,3-triazole as a white solid.

Expected Characterization Data for 4-Bromo-1H-1,2,3-triazole

| Parameter | Value |

| Molecular Formula | C₂H₂BrN₃ |

| Molecular Weight | 147.96 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~8.3 (s, 1H, CH), ~15.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~125.0 (C-5), ~135.0 (C-4) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Part 2: Regioselective N-2 Ethylation

With the 4-bromo-1H-1,2,3-triazole in hand, the next and final step is the regioselective introduction of the ethyl group at the N-2 position. This is achieved through a nucleophilic substitution reaction using ethyl iodide in the presence of a mild base.

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the triazole salt and promotes the SN2 reaction.

-

Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base that is sufficient to deprotonate the triazole, forming the nucleophilic triazolide anion.

-

Temperature: The reaction temperature is a critical parameter for controlling the regioselectivity. Performing the reaction at a reduced temperature (-10 °C) significantly enhances the formation of the N-2 isomer over the N-1 isomer.[4] This is because the transition state leading to the sterically less favored N-1 product has a higher activation energy, and its formation is disfavored at lower temperatures.

Experimental Protocol: Synthesis of 2-Ethyl-4-bromo-2H-1,2,3-triazole

Materials:

-

4-Bromo-1H-1,2,3-triazole

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of finely powdered and dried potassium carbonate (1.5 eq) in anhydrous DMF, add 4-bromo-1H-1,2,3-triazole (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Slowly add ethyl iodide (1.2 eq) to the cooled suspension.

-

Maintain the reaction at -10 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-ethyl-4-bromo-2H-1,2,3-triazole as a colorless oil or low-melting solid.

Expected Characterization Data for 2-Ethyl-4-bromo-2H-1,2,3-triazole

| Parameter | Value |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.02 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~1.5 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂), ~7.6 (s, 1H, CH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~15.0 (CH₃), ~50.0 (CH₂), ~128.0 (C-5), ~138.0 (C-4) |

Note: The chemical shifts are approximate and based on similar structures. Actual values may vary.

Visualizing the Synthesis

Reaction Pathway

Caption: Synthetic route to 2-ethyl-4-bromo-2H-1,2,3-triazole.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[5][6][7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with care in a fume hood and wear appropriate gloves.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety guidelines.

Conclusion and Future Outlook

The bromo-directed N-2 alkylation of 4-bromo-1H-1,2,3-triazole is a highly effective and regioselective method for the synthesis of 2-ethyl-4-bromo-2H-1,2,3-triazole. The key to this selectivity lies in the steric influence of the bromine substituent, which directs the incoming electrophile to the less hindered N-2 position. The resulting 2-ethyl-4-bromo-2H-1,2,3-triazole is a versatile synthetic intermediate. The bromine atom can be further functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents at the 4-position, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science applications.[4] This robust synthetic route, coupled with the potential for further elaboration, underscores the importance of this methodology for accessing novel and valuable 2,4-disubstituted-2H-1,2,3-triazoles.

References

-

Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]

-

Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(10), 2751-2757. [Link]

-

Collier, S. J., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Electronic Supplementary Information for A silver bullet for a golden reaction: combating halide inhibition in copper-catalysed cycloadditions. Chemical Science, 5(11), 4116-4121. [Link]

-

Bulusu, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2393, 020037. [Link]

-

Juen, M. A., et al. (2016). Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(37), 11077-11081. [Link]

-

Samrat Pharmachem Limited. (2023). SAFETY DATA SHEET: Ethyl Iodide. [Link]

-

Yang, M., et al. (2023). Supporting Information for Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Organic Chemistry Frontiers, 10(15), 3735-3740. [Link]

-

Loba Chemie. (2016). ETHYL IODIDE FOR SYNTHESIS MSDS. [Link]

-

Çetinel Aksoy, S., Küçüksolak, M., Uze, A., & Bedir, E. (2020). 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400 MHz, respectively). ResearchGate. [Link]

-

Lee, J., et al. (2018). Supporting Materials for Discovery of Potent and Orally Bioavailable Pyridone-Amide-Based Androgen Receptor (AR) Degraders. Journal of Medicinal Chemistry, 61(17), 7853-7876. [Link]

-

Bakherad, M., Keivanloo, A., & Hashemi, M. M. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 10(50), 61370-61399. [Link]

-

Koubi, Y., et al. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry. [Link]

-

Al-Soud, Y. A., et al. (2008). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry, 4, 3. [Link]

-

Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(24), 5460-5493. [Link]

-

D'yachkova, S. G., et al. (2023). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. International Journal of Science and Research (IJSR), 12(6), 116-120. [Link]

-

Wang, X.-j., et al. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. Organic Letters, 11(21), 5026-5028. [Link]

-

Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields: 53 % (1), 77 % (3). [Link]

-

Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

-

ResearchGate. (n.d.). Synthetic procedure, part 1. Reagents and conditions. (i) BnBr, K2CO3, DMF, r.t., 24 h. [Link]

-

Al-Soud, Y. A., et al. (2008). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 2, 1-13. [Link]

-

Shestakov, A. S., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4785. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) 1-bromo propanol, K2CO3, DMF, room temperature, 18 h. [Link]

-

ResearchGate. (n.d.). Synthesis of benzofuran-1,2,3-triazole hybrids: (a) Ethyl bromoacetate, K2CO3, Dry DMF, 90 °C, 4 h to 6 h. [Link]

Sources

- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. rsc.org [rsc.org]

"quantum chemical calculations for 4-bromo-2-ethyl-2H-1,2,3-triazole"

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-bromo-2-ethyl-2H-1,2,3-triazole

Authored by: Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the integration of computational chemistry is no longer a niche specialty but a cornerstone of efficient and rational drug design.[1][2][3] Quantum chemical calculations, in particular, provide profound insights into the intrinsic electronic and structural properties of molecules, guiding the synthesis and evaluation of novel therapeutic agents.[4][5][6] This guide focuses on a specific, yet representative, heterocyclic compound: this compound. The 1,2,3-triazole scaffold is a significant pharmacophore found in numerous bioactive compounds, and understanding its behavior at a quantum level is paramount for its exploitation in drug development.[7][8]

This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It eschews a rigid, step-by-step tutorial format in favor of a narrative that explains the causality behind methodological choices. Our objective is to provide not just a protocol, but a framework for critical thinking in the application of quantum mechanics to medicinally relevant molecules.

The Strategic Imperative: Why Model this compound?

The selection of this compound for this study is deliberate. It incorporates several key features relevant to medicinal chemistry:

-

Aromatic Heterocycle: The triazole ring is a bioisostere for other functional groups and is known for its metabolic stability and ability to engage in various intermolecular interactions.

-

Halogen Substitution: The bromine atom introduces a site for potential halogen bonding, alters the electrostatic profile, and can modulate pharmacokinetic properties.[9][10]

-

Alkyl Group: The N-ethyl group influences solubility, steric profile, and potential interactions within a receptor binding pocket.

Understanding the interplay of these features is critical. Quantum chemical calculations allow us to dissect the molecule's properties with a precision that is unattainable through empirical methods alone.[5] We can predict its stable three-dimensional structure, its electronic reactivity, and the nature of its electrostatic surface, all of which are fundamental determinants of a drug's interaction with its biological target.[4][11]

The Computational Workflow: A Self-Validating Protocol

A robust computational protocol must be a self-validating system. Each step should not only provide data but also confirm the integrity of the previous step. The workflow presented here is designed to ensure that the final calculated properties are derived from a physically meaningful and stable molecular state.

Caption: Computational workflow for quantum chemical analysis.

Step 1: Initial Structure Generation

The starting point for any calculation is an initial 3D structure. This can be generated from a 2D drawing or a SMILES string (CCn1nnc(Br)c1). This initial geometry is merely a rough approximation and should not be used for property analysis.

Step 2: Geometry Optimization